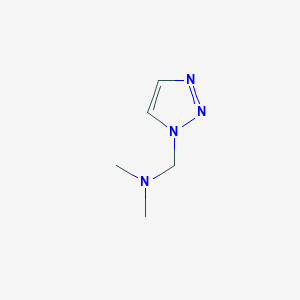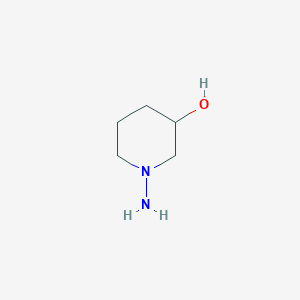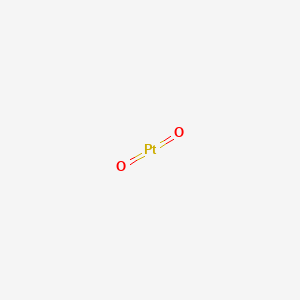
Platinum dioxide
Descripción general
Descripción
Platinum Dioxide, also known as Adams’ catalyst, is usually represented as platinum (IV) oxide hydrate, PtO2•H2O . It is a dark brown powder that is commercially available . It is a catalyst for hydrogenation and hydrogenolysis in organic synthesis .
Synthesis Analysis
Adams’ catalyst is prepared from chloroplatinic acid H2PtCl6 or ammonium chloroplatinate, (NH4)2PtCl6, by fusion with sodium nitrate . The first published preparation was reported by V. Voorhees and Roger Adams . The procedure involves first preparing a platinum nitrate which is then heated to expel nitrogen oxides .
Molecular Structure Analysis
The molecular structure of PtO2 is crucial in understanding its catalytic behaviors. Studies have shown that the electronic structure of the metal center tunes the catalytic behaviors . X-ray absorption and photoelectron spectroscopy as well as electron paramagnetic resonance investigations unambiguously reveal the tunable Pt electronic structures .
Chemical Reactions Analysis
PtO2 is a catalyst for hydrogenation and hydrogenolysis in organic synthesis . During the reaction, platinum metal (platinum black) is formed which has been cited to be the active catalyst . It has shown to be valuable for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions .
Physical And Chemical Properties Analysis
Platinum exhibits extremely stable chemical properties, high density, excellent ductility, and a high melting point . It is highly resistant to oxidants, acids, and alkalis . PtO2 is a black crystalline solid with a density of 11800 kg/m^3 . It decomposes at a melting point of 450°C .
Aplicaciones Científicas De Investigación
Electrocatalysis
Platinum(IV) oxide is a potent electrocatalyst, particularly in fuel cells. It plays a crucial role in the oxygen reduction reaction (ORR), which is essential for the efficiency of low-temperature fuel cells like polymer electrolyte fuel cells (PEFCs) . The compound’s ability to form and reduce surface oxide species is key to both the electrocatalytic activity and the durability of the catalyst.
Hydrogenation Reactions
In organic synthesis, Platinum(IV) oxide is widely used as a catalyst for hydrogenation reactions. It facilitates the addition of hydrogen to molecules, converting alkenes to alkanes, nitro compounds to amines, and ketones to alcohols, often with high selectivity and under mild conditions .
Environmental Analysis
Platinum(IV) oxide is utilized in the analysis of platinum group elements in environmental samples. Its sensitivity and specificity make it an excellent choice for detecting trace amounts of these elements, which is critical for assessing the environmental impact of anthropogenic activities .
Energy Storage
Research has shown that Platinum(IV) oxide-based nanosheets can be applied in electrochemical energy storage systems, such as supercapacitors and batteries. These applications benefit from the high surface area and excellent conductivity of the nanosheets, which facilitate electron transfer .
Medicine
In the biomedical field, Platinum(IV) oxide nanoparticles exhibit anti-cancer activity and are being explored as drug delivery vehicles. Their ability to target cancer cells and release drugs in a controlled manner holds promise for improving the efficacy and reducing the side effects of cancer therapy .
Chemical Synthesis
Platinum(IV) oxide is a valuable catalyst in chemical synthesis, promoting hydrogenolysis, dehydrogenation, and oxidation reactions. It is particularly useful for reactions that require minimal hydrogenolysis problems, such as the selective oxidation of primary alcohols .
Environmental Science
Platinum(IV) oxide plays a role in the catalytic processes that mitigate environmental pollutants. It is used in the oxidation of harmful substances, contributing to cleaner air and water .
Electronics
In the electronics industry, Platinum(IV) oxide is used in the manufacturing of various components. Its catalytic properties are essential for reactions during the production of semiconductors and other electronic devices .
Mecanismo De Acción
Target of Action
Platinum(IV) oxide, also known as Platinum dioxide or Adams’ catalyst, primarily targets various functional groups in organic synthesis . It is used as a catalyst for hydrogenation and hydrogenolysis of these functional groups .
Mode of Action
It becomes active after exposure to hydrogen, whereupon it converts to platinum black, which is responsible for reactions . In polymer electrolyte fuel cells, the platinum catalyst in its active form is found predominantly in an oxidized state . Formation and reduction of surface oxide species determine both the electrocatalytic activity of the oxygen reduction reaction as well as the rate of corrosive Pt dissolution .
Biochemical Pathways
The biochemical pathways affected by Platinum(IV) oxide are complex and involve a range of surface processes. For instance, in polymer electrolyte fuel cells, the formation and reduction of surface oxide species are crucial . These processes are essential for both performance and durability of the fuel cells .
Pharmacokinetics
These drugs are associated with severe side effects, and an increasing number of drug-resistant tumors are reported in the clinics, limiting their clinical use .
Result of Action
The result of Platinum(IV) oxide’s action is primarily seen in its role as a catalyst. It facilitates hydrogenation and hydrogenolysis of various functional groups . In fuel cells, the formation and reduction of surface oxide species determine the electrocatalytic activity of the oxygen reduction reaction .
Action Environment
The action of Platinum(IV) oxide is influenced by environmental factors. For instance, the oxide becomes an active catalyst after exposure to hydrogen . Moreover, the formation and reduction of surface oxide species, which are crucial for the compound’s action, occur within a specific voltage range .
Safety and Hazards
PtO2 is classified as an oxidizing solid, Category 1 . It may cause fire or explosion and is a strong oxidizer . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling PtO2 .
Direcciones Futuras
The development of efficient decarbonization technologies to capture, store, and utilize CO2 could mitigate global warming issues . Using sunlight to power CO2 conversion into value-added chemicals and fuels is a promising technology to use anthropogenic CO2 emissions for alleviating our dependence on fossil fuels . PtO2 could play a significant role in this context .
Propiedades
IUPAC Name |
dioxoplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOKAURTKXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pt]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904275 | |
| Record name | Platinic oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Monohydrate: Black solid; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Platinum oxide (PtO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinic oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8669 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Platinum(IV) oxide | |
CAS RN |
1314-15-4 | |
| Record name | Platinum dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinic oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Platinum oxide (PtO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinic oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of platinum dioxide?
A1: Platinum dioxide has the molecular formula PtO2 and a molecular weight of 227.08 g/mol.
Q2: Are there different crystalline structures of platinum dioxide?
A2: Yes, platinum dioxide exists in three nearly energy-degenerate crystal structures: α-(CdI2), β-(CaCl2), and β'(rutile). [] At low temperatures and zero pressure, the α-phase is the most thermodynamically stable. []
Q3: Is platinum dioxide stable in air at room temperature?
A3: Yes, platinum dioxide, specifically the α-PtO2 phase (also known as Adam's catalyst), is relatively stable in air at room temperature. [, ]
Q4: Can platinum dioxide be reduced to metallic platinum?
A4: Yes, platinum dioxide can be readily reduced to metallic platinum using various methods. These include heating above 500°C, exposure to reducing agents like carbon monoxide or hydrogen, and even at room temperature with hydrogen. [, , ]
Q5: What happens to thin films of platinum dioxide upon heating in a vacuum?
A5: Thin films of platinum dioxide, when annealed at 720 K in a vacuum, experience the desorption of the oxide layer, ultimately recovering the platinum film. []
Q6: What are the main catalytic applications of platinum dioxide?
A6: Platinum dioxide, particularly in its α-PtO2 form (Adam's catalyst), is extensively used as a catalyst for hydrogenation reactions. [, , ] It has also been utilized in oxidation and reduction reactions. []
Q7: Does the size of platinum particles influence its catalytic oxidation?
A7: Yes, the particle size of dispersed platinum significantly impacts its oxidation behavior with dioxygen. Studies have shown that different particle sizes lead to variations in the extent of oxidation, the heat of oxidation, and even the types of surface platinum oxides formed. []
Q8: Can platinum dioxide catalyze reactions other than hydrogenation?
A8: Yes, platinum dioxide can mediate transesterification reactions under essentially neutral conditions. This catalytic activity has proven effective for various aromatic and aliphatic starting materials, achieving good to excellent yields. []
Q9: Is there a way to regenerate platinum from used platinum dioxide catalysts?
A9: Yes, platinum dioxide can be reduced to metallic platinum, which can then be recovered and potentially reused in new catalysts. [, ]
Q10: How does carbon presence affect platinum dioxide's properties?
A10: Hydrocarbons can chemisorb onto α-PtO2, lowering its decomposition temperature. This decomposition yields carbon dioxide and metallic platinum without forming intermediate platinum oxidation species. []
Q11: Have computational methods been used to study platinum dioxide?
A11: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic properties of β-PtO2. These studies revealed that oxygen vacancies in the material can induce local magnetic moments on neighboring platinum and oxygen atoms. []
Q12: Is the α,β-unsaturated double bond in chalcone structures important for anticancer activity?
A12: Research suggests that the α,β-unsaturated double bond in chalcone structures plays a crucial role in their anticancer activity. This conclusion stems from the observation that the anticancer potency of Davidigenin (dihydro-isoliquiritigenin), where the double bond is reduced, is lower than its parent compound, isoliquiritigenin. []
Q13: What is the role of trehalose in formulating biosensors with platinum dioxide?
A13: Trehalose acts as a stabilizing agent for the enzyme alcohol dehydrogenase during the electropolymerization process with m-phenylenediamine. This stabilization is crucial for developing a functional biosensor that utilizes alcohol dehydrogenase and platinum dioxide for ethanol detection. []
Q14: What analytical techniques are used to characterize platinum dioxide?
A14: Various techniques are employed to characterize platinum dioxide, including X-ray diffraction (XRD), atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), surface photovoltage spectroscopy (SPS), electric field-induced surface photovoltage spectroscopy (FISPS), UV-Vis diffuse reflectance spectrophotometry (UV-Vis), transmission electron microscopy (TEM), and selected area electron diffraction (SAED). [, , , , , ]
Q15: How can the formation of platinum nanoparticles from platinum dioxide be monitored?
A15: Dynamic light scattering (DLS) is a valuable technique for monitoring the formation of platinum nanoparticles in solution. This method allows for real-time tracking of particle size distribution during the process. []
Q16: Can deuterium nuclear magnetic resonance spectroscopy be used to analyze compounds synthesized using platinum dioxide?
A16: Yes, deuterium nuclear magnetic resonance (2H NMR) spectroscopy is a powerful tool for determining the regiospecificity and extent of deuterium labeling in compounds. This technique has been used to analyze the distribution of deuterium in various nitrogen heterocyclic compounds after being labeled using pre-reduced platinum dioxide and heavy water. [, ]
Q17: What is the environmental impact of using platinum dioxide in industrial processes?
A17: Platinum is a precious metal with limited availability. While platinum dioxide itself might not pose significant environmental risks, the mining and refining of platinum can have adverse ecological consequences. Therefore, efficient recycling and waste management strategies are crucial for minimizing the environmental impact associated with using platinum-based catalysts like platinum dioxide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



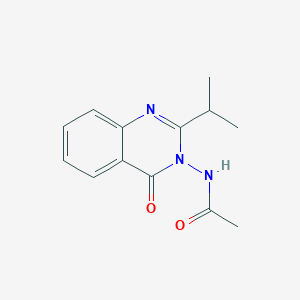
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)


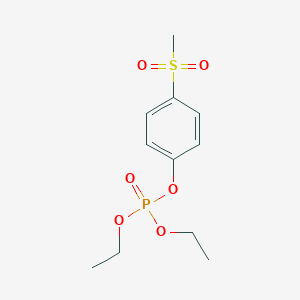
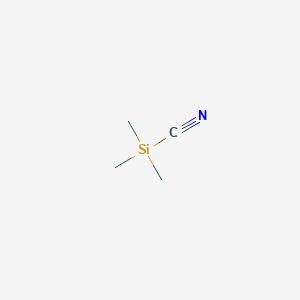
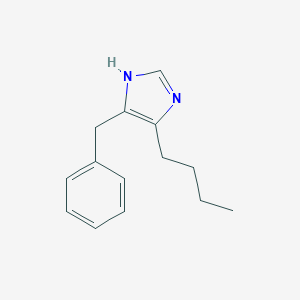
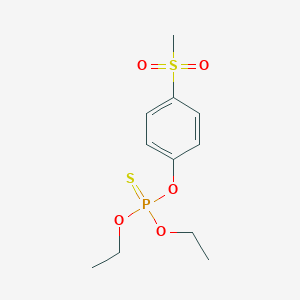
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)
